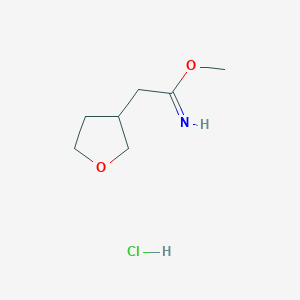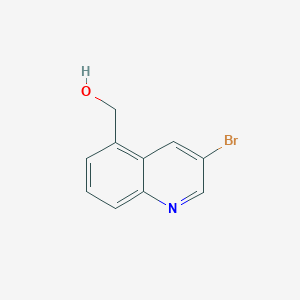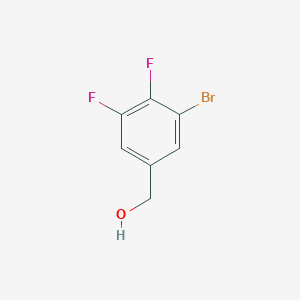
2-Bromo-4,6-difluorobenzonitrile
Overview
Description
2-Bromo-4,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It is a white to almost white crystalline powder . It has a certain application value and can be used as an intermediate for the synthesis of glyphosate, a commonly used herbicide .
Synthesis Analysis
The synthesis of halogenated benzonitriles, including compounds similar to this compound, involves strategies such as halodeboronation of aryl boronic acids. A method for the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst demonstrates the versatility and effectiveness of halodeboronation reactions for synthesizing halogenated aromatic nitriles .Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, such as this compound, has been a subject of interest due to the influence of halogen atoms on the aromatic ring. For example, the crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals the rotational relationships between phenyl rings and how molecular interactions, such as aryl–perfluoroaryl stacking, influence the structural arrangement.Chemical Reactions Analysis
In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts. Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 218.00 .Scientific Research Applications
Facile Synthesis Applications
A facile synthesis method was developed for 2-bromo-3-fluorobenzonitrile using NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This method demonstrated the halodeboronation of a series of aryl boronic acids, forming both aryl bromides and chlorides in good to excellent yields, indicating the adaptability and utility of this chemical in various synthetic processes (Szumigala et al., 2004).
Spectroscopic Analysis
4-Bromo-3-methylbenzonitrile underwent experimental and theoretical spectroscopic investigations to understand its electronic structure, vibrational, and other properties. The use of Density Functional Theory (DFT) and techniques like FTIR and FT-Raman spectra highlighted the substance's potential in detailed structural and electronic analysis (Shajikumar & Raman, 2018).
Non-Linear Optical Applications
5-Bromo-2-methoxybenzonitrile was studied for its equilibrium geometric structure using quantum mechanical calculations and DFT. Notably, its potential for frequency doubling and Second Harmonic Generation (SHG) applications in the field of Non-Linear Optics (NLO) was examined, demonstrating its relevance in advanced optical technologies (Kumar & Raman, 2017).
Synthesis of Chemical Intermediates
The compound was utilized in the synthesis of 3-Bromo-2-fluorobenzoic acid and 2,6-Difluorobenzamide, serving as a precursor in these processes. These synthesis procedures highlight its role in creating intermediates for further chemical development and production (Zhou Peng-peng, 2013); (Luo Sheng-tie, 2005).
Safety and Hazards
2-Bromo-4,6-difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various biological targets .
Mode of Action
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways.
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . .
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHYHGFMOWUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1381651.png)

![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)


![1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1381658.png)
